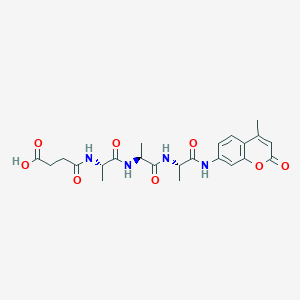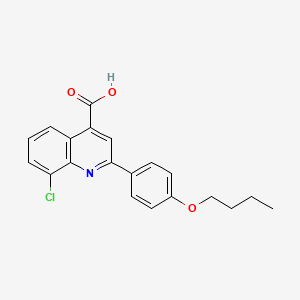
2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a butoxyphenyl group at the second position, a chlorine atom at the eighth position, and a carboxylic acid group at the fourth position of the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 4-butoxyaniline, which is then subjected to a Friedländer synthesis with 2-chlorobenzaldehyde to form the quinoline core. The resulting intermediate is then oxidized to introduce the carboxylic acid group at the fourth position.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom at the eighth position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Quinoline-4-carbinol or quinoline-4-carbaldehyde.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of dyes and pigments for various applications.
作用機序
The mechanism of action of 2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and histone deacetylases (HDACs), leading to anti-inflammatory and anticancer effects. The presence of the butoxyphenyl group enhances its binding affinity to these targets, while the chlorine atom and carboxylic acid group contribute to its overall pharmacological profile.
類似化合物との比較
Similar Compounds
2-(4-Butoxyphenyl)-N-hydroxyacetamide: Known for its use in dye-sensitized solar cells.
2-(4-Butoxyphenyl)acetic acid: Utilized in pharmaceutical applications.
Indazole derivatives: Exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
2-(4-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The combination of the butoxyphenyl group, chlorine atom, and carboxylic acid group makes it a versatile compound for various research applications.
特性
IUPAC Name |
2-(4-butoxyphenyl)-8-chloroquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-2-3-11-25-14-9-7-13(8-10-14)18-12-16(20(23)24)15-5-4-6-17(21)19(15)22-18/h4-10,12H,2-3,11H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALGRPPRSFXQFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
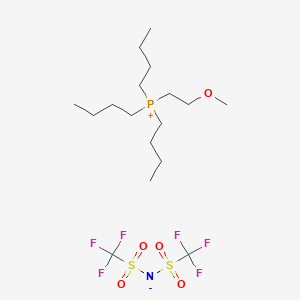
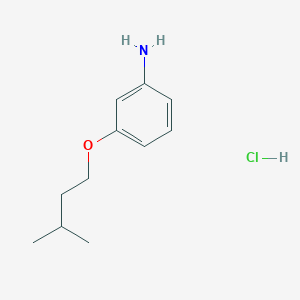
![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)
![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)


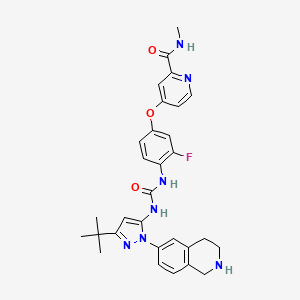


![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)

